N-(2-phenoxyphenyl)-2,2-diphenylacetamide
Description
N-(2-Phenoxyphenyl)-2,2-diphenylacetamide is a substituted acetamide derivative characterized by a central acetamide core flanked by two phenyl groups at the C2 position and a phenoxy-substituted phenyl ring at the N-position. This structural motif is associated with diverse pharmacological activities, including anti-inflammatory and analgesic properties, as seen in related compounds . The molecule’s rigidity, conferred by the diphenyl groups, and the electron-rich phenoxy moiety influence its binding interactions with biological targets, such as cyclooxygenase-2 (COX-2) . Its synthesis typically involves condensation reactions between phenoxy-substituted anilines and diphenylacetyl chloride derivatives, followed by crystallization and spectroscopic validation .
Properties
IUPAC Name |
N-(2-phenoxyphenyl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO2/c28-26(25(20-12-4-1-5-13-20)21-14-6-2-7-15-21)27-23-18-10-11-19-24(23)29-22-16-8-3-9-17-22/h1-19,25H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJQHCGTUYLHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyphenyl)-2,2-diphenylacetamide typically involves the reaction of 2-phenoxyaniline with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-phenoxyphenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: N-(2-phenoxyphenyl)-2,2-diphenylacetamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and analgesic properties. It is also explored for its role in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2-phenoxyphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The pathways involved in its mechanism of action include the modulation of signaling cascades and the regulation of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[1-(Diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide (L2)
Structural Features: Incorporates a morpholine and diethylamino group, enhancing solubility and target affinity. Pharmacological Activity:
- Exhibits potent COX-2 inhibition with a binding energy of −8.7 kcal/mol, outperforming diclofenac (−7.6 kcal/mol) .
- Key Difference: The tertiary amine and morpholine groups improve pharmacokinetic properties compared to the phenoxy-substituted parent compound.
N-(4-Chlorophenyl)-2,2-diphenylacetamide
Structural Features : A chloro substituent at the para position of the N-phenyl ring.
Physicochemical Properties :
- Strong intramolecular N–H···O and C–H···O hydrogen bonds stabilize the crystal lattice .
- DFT calculations (B3LYP/6-311G(d,p)) reveal a HOMO-LUMO energy gap of 4.3 eV, indicating moderate reactivity . Pharmacological Activity: Limited direct data, but the chloro group may enhance lipophilicity and membrane permeability.
N-(2-Nitrophenyl)-2,2-diphenylacetamide
Structural Features : A nitro group at the ortho position of the N-phenyl ring.
Physicochemical Properties :
- Molar mass: 332.35 g/mol; nitro group introduces polarity but may reduce bioavailability . Pharmacological Activity: Not explicitly reported, but nitro groups often confer antimicrobial or cytotoxic activity in related scaffolds.
Substituted Phenoxy Acetamides (e.g., 2-(Substituted Phenoxy)-N-cyclohexylacetamides)
Structural Features: Varied phenoxy substituents (e.g., bromo, methyl) on the acetamide core. Pharmacological Activity:
- Demonstrated anti-inflammatory, analgesic, and antipyretic activities in preclinical models .
- Phenoxy groups enhance binding to peripheral cannabinoid receptors, a mechanism distinct from COX inhibition .
Comparative Data Tables
Table 1: Structural and Pharmacological Comparison
*Estimated based on similar DFT studies .
Table 2: Crystallographic and Hydrogen-Bonding Features
Discussion of Key Findings
- COX-2 Inhibition: L2’s morpholine and diethylamino groups enhance its binding affinity and selectivity for COX-2, making it a stronger candidate than the phenoxy-substituted parent compound .
- Solubility and Bioavailability : Electron-donating groups (e.g., morpholine in L2) improve water solubility, whereas nitro or chloro substituents may compromise absorption .
- Crystallographic Stability : Intramolecular hydrogen bonds in N-(4-chlorophenyl)-2,2-diphenylacetamide contribute to its stability, a feature critical for formulation .
Biological Activity
N-(2-phenoxyphenyl)-2,2-diphenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and neurobiology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes two phenyl rings attached to an acetamide group. This structural configuration is believed to contribute to its biological activity. The compound's molecular formula is with a molecular weight of approximately 330.43 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Gli1-Mediated Transcription : Research indicates that this compound acts as an inhibitor of Gli1-mediated transcription, which is crucial in the Sonic Hedgehog signaling pathway associated with various cancers. In a study involving C3H10T1/2 cells, this compound demonstrated an IC50 value of 6.9 µM for inhibiting Gli1 transcription, showing selectivity over Gli2 .
- Cell Viability Effects : The compound has been tested against several cancer cell lines, exhibiting decreased viability in cells with upregulated Gli1 expression while showing minimal effects on non-cancerous cell lines . This selective toxicity suggests potential as an anticancer agent.
- Neuroprotective Properties : Preliminary studies suggest that this compound may also influence neurobehavioral outcomes in animal models. It has been observed to affect sensorimotor performance in rats exposed to other neurotoxic agents .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A focused chemical library study evaluated various derivatives of this compound for their ability to inhibit Gli1 transcription and their cytotoxic effects on cancer cells. The results indicated that modifications to the phenolic tail could enhance or diminish activity significantly. For instance, substitution patterns on the benzene rings were found to be critical for maintaining activity levels .
Safety and Toxicity Profile
While this compound shows promise as a therapeutic agent, understanding its safety profile is essential. Initial evaluations suggest that while it exhibits selective toxicity towards cancer cells, further studies are required to assess its long-term effects and potential toxicity in non-cancerous tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
